Cas no 2228224-49-3 (1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol)

1-Amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol is a versatile intermediate in organic synthesis, particularly valued for its fused indazole-propanol structure. The compound features both amino and hydroxyl functional groups, enabling its use in the development of pharmacologically active molecules, such as kinase inhibitors and other heterocyclic derivatives. Its tetrahydroindazole core contributes to enhanced stability and binding affinity in target interactions. The propan-2-ol linker offers flexibility for further derivatization, making it a useful scaffold in medicinal chemistry. This compound is typically handled under controlled conditions due to its reactive groups, ensuring optimal purity for research applications. Its structural features make it a promising candidate for exploratory drug discovery programs.
1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol structure
2228224-49-3 structure
Product Name:1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol
CAS No:2228224-49-3
MF:C10H17N3O
MW:195.261482000351
CID:6524569
PubChem ID:165707611
Update Time:2025-06-09

1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol
    • 2228224-49-3
    • EN300-1779061
    • Inchi: 1S/C10H17N3O/c11-6-7(14)5-10-8-3-1-2-4-9(8)12-13-10/h7,14H,1-6,11H2,(H,12,13)
    • InChI Key: KVDKFCCXORANKY-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1C2=C(CCCC2)NN=1

Computed Properties

  • Exact Mass: 195.137162174g/mol
  • Monoisotopic Mass: 195.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 74.9Ų

1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol Pricemore >>

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Additional information on 1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol

Comprehensive Overview of 1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol (CAS No. 2228224-49-3): Properties, Applications, and Research Insights

1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol, identified by its CAS number 2228224-49-3, is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining an indazole core with an amino-propanol side chain, making it a versatile intermediate for drug discovery and therapeutic applications. Its molecular formula and precise stereochemistry contribute to its selective interactions with biological targets, a topic frequently searched by researchers exploring kinase inhibitors and GPCR modulators.

Recent studies highlight the compound's potential in addressing neurodegenerative diseases and metabolic disorders, aligning with trending searches on "small molecules for Alzheimer's research" and "indazole derivatives in diabetes therapy." The 4,5,6,7-tetrahydro-1H-indazole moiety is particularly notable for its stability and bioavailability, often compared to similar scaffolds like pyrazole or benzimidazole in academic forums. Researchers also inquire about its synthetic routes, with popular keywords including "one-pot synthesis of amino-propanol derivatives" and "catalytic hydrogenation of indazoles."

From a technical perspective, 1-amino-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-ol exhibits favorable logP values (predicting membrane permeability) and hydrogen bonding capacity, critical for drug-likeness assessments. These properties are frequently queried in computational chemistry platforms, reflecting growing interest in AI-driven molecular design. Analytical techniques such as HPLC purity testing and NMR spectral data (e.g., δ 7.2 ppm for aromatic protons) are essential for quality control, as evidenced by search trends like "characterization of heterocyclic amines."

In industrial contexts, this compound's role as a building block for peptidomimetics connects to hot topics such as "oral bioavailability enhancement" and "fragment-based drug design." Patent analyses reveal its utility in cancer immunotherapy combinations, correlating with surges in searches for "immune checkpoint modulator adjuvants." Environmental considerations are also addressed through queries about its biodegradation pathways, emphasizing the demand for green chemistry approaches in heterocycle synthesis.

Future directions for CAS 2228224-49-3 include exploration in RNA-targeted therapeutics—a rapidly growing field—and allosteric enzyme regulation. These align with emerging search terms like "indazole RNA binders" and "small molecule epigenetic modifiers." The compound's chiral centers further spur discussions on enantioselective synthesis, a perennial focus in medicinal chemistry optimization.

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